

# 1-(2-Bromo-5-chlorophenyl)ethanone physical properties

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## Compound of Interest

Compound Name: 1-(2-Bromo-5-chlorophenyl)ethanone

Cat. No.: B1281923

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An In-depth Technical Guide to the Physical Properties of **1-(2-Bromo-5-chlorophenyl)ethanone**

## Introduction

**1-(2-Bromo-5-chlorophenyl)ethanone**, also known by its synonym 2'-Bromo-5'-chloroacetophenone, is a halogenated aromatic ketone with the CAS Number 935-99-9.[1][2] This compound serves as a versatile and strategic building block in modern organic synthesis. Its molecular structure, featuring an acetophenone core substituted with both bromine and chlorine atoms at specific positions on the phenyl ring, imparts a unique reactivity profile that is highly valued by researchers in medicinal chemistry and materials science.[1]

The presence of three distinct reactive centers—the carbonyl group, the sterically accessible chlorine atom, and the more labile bromine atom ortho to the ketone—allows for a wide range of chemical transformations. This includes nucleophilic additions at the carbonyl, cross-coupling reactions at the halogenated sites, and the synthesis of complex heterocyclic systems.[1] Consequently, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective handling, reaction optimization, and integration into drug development and discovery workflows.

This guide provides a comprehensive examination of the core physical properties of **1-(2-Bromo-5-chlorophenyl)ethanone**, grounded in available technical data. It is intended to equip

researchers, scientists, and drug development professionals with the foundational knowledge required to confidently utilize this important synthetic intermediate.

## Molecular Structure and Identity

A compound's reactivity and physical characteristics are fundamentally dictated by its molecular structure. **1-(2-Bromo-5-chlorophenyl)ethanone** is composed of eight carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom.<sup>[1]</sup>

Key identifiers are crucial for ensuring the correct material is sourced and utilized in experimental settings.

- IUPAC Name: **1-(2-bromo-5-chlorophenyl)ethanone**<sup>[1][2]</sup>
- CAS Number: 935-99-9<sup>[1][2]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>6</sub>BrClO<sup>[1][2]</sup>
- Molecular Weight: 233.49 g/mol <sup>[1][2]</sup>
- Canonical SMILES: CC(=O)C1=C(C=CC(=C1)Cl)Br<sup>[1][2]</sup>
- InChI Key: BCQAWQMDMPBDBW-UHFFFAOYSA-N<sup>[1][2]</sup>

The arrangement of the bromine and chlorine atoms on the phenyl ring creates significant electronic and steric effects. As electron-withdrawing groups, the halogens decrease the electron density of the aromatic ring.<sup>[1]</sup> The bromine atom at the ortho-position also introduces considerable steric hindrance, which can influence the kinetics and regioselectivity of subsequent chemical reactions.<sup>[1]</sup>

## Core Physical Properties

The physical properties of a compound are critical parameters that inform its storage, handling, purification, and reaction setup. The data for **1-(2-Bromo-5-chlorophenyl)ethanone**, summarized in the table below, has been synthesized from various chemical supplier databases and public chemical information sources.

**Table 1: Summary of Physical Properties**

Property	Value	Notes & Source(s)
Physical State	Liquid	At 20°C and standard pressure. There are conflicting reports, with some sources listing it as a solid, but this appears to be an error.[1][3]
Melting Point	Not consistently reported	Supplier data sheets often list this as "N/A", suggesting it is a liquid at ambient temperatures. [4]
Boiling Point	155–156 °C	At reduced pressure (15 mmHg).[4]
Density	1.602 g/mL	At 25 °C. This value is consistent with its isomer, 2-Bromo-2'-chloroacetophenone. [5]
Solubility	Miscible	In polar aprotic solvents (e.g., acetone, ethyl acetate) and chlorinated solvents (e.g., chloroform).

## Physical State and Appearance

At ambient temperature (20°C), **1-(2-Bromo-5-chlorophenyl)ethanone** is reported to be a liquid.[3] It is crucial to note a discrepancy in available data, as some sources have incorrectly categorized it as a solid. This confusion likely arises from a misinterpretation of its boiling point at reduced pressure as a melting point.[1] The general lack of a reported melting point across major suppliers further supports the conclusion that its melting point is below standard room temperature.[4]

## Thermal Properties: Boiling Point

The boiling point is a key indicator of a substance's volatility. For compounds that may decompose at atmospheric pressure, determining the boiling point under reduced pressure is a standard and necessary practice.

- Reported Value: 155–156 °C at 15 mmHg.[4]

**Causality:** The relatively high molecular weight (233.49 g/mol ) and the polarity introduced by the carbonyl group and halogen atoms result in significant intermolecular forces (dipole-dipole interactions and London dispersion forces). These forces require substantial thermal energy to overcome, leading to a high boiling point. Performing the distillation at reduced pressure (vacuum distillation) lowers the external pressure that the liquid's vapor pressure must overcome to boil, thus allowing distillation to occur at a lower, non-destructive temperature.

## Density

Density is a fundamental physical property essential for converting mass to volume, which is a frequent necessity in the laboratory for reaction setup.

- Reported Value: 1.602 g/mL at 25 °C.

**Causality:** The presence of two heavy halogen atoms, bromine and chlorine, on a compact aromatic frame contributes significantly to the compound's high density. Compared to its parent molecule, acetophenone (density ~1.03 g/mL), the substitution of hydrogen atoms with the much heavier Br and Cl atoms results in a substantial increase in mass relative to volume.

## Solubility Profile

The solubility of a reagent dictates the choice of solvent for reactions, extractions, and chromatographic purification.

- Reported Solubility: Miscible with common polar aprotic solvents like acetone and ethyl acetate, as well as chlorinated solvents such as chloroform.

**Causality:** The molecule possesses both polar and non-polar characteristics. The polar carbonyl group can engage in dipole-dipole interactions with polar solvents. The aromatic ring and halogen atoms contribute to its non-polar character, allowing it to dissolve in less polar solvents like chloroform. Its poor solubility in water is expected, as the large, non-polar

aromatic portion of the molecule dominates its character relative to the single polar ketone group.

## Spectroscopic Characterization

While detailed spectral data is proprietary to individual suppliers, the structural features of **1-(2-Bromo-5-chlorophenyl)ethanone** allow for a confident prediction of its key spectroscopic signatures, which are essential for quality control and reaction monitoring.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic signal would be:

- **Carbonyl (C=O) Stretch:** A strong, sharp absorption peak is expected around  $1710\text{ cm}^{-1}$ . This is a characteristic frequency for an aryl ketone, slightly influenced by the electronic effects of the ortho- and meta-substituents.

### Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms. The expected spectrum would show:

- **Methyl Protons (-CH<sub>3</sub>):** A singlet (3H) located downfield, likely in the range of  $\delta$  2.5-2.7 ppm. The proximity to the electron-withdrawing carbonyl group shifts it downfield from a typical methyl signal.
- **Aromatic Protons (Ar-H):** Three protons on the aromatic ring, which would appear as a complex set of multiplets between  $\delta$  7.2-7.8 ppm. Due to their distinct electronic environments and spin-spin coupling, they would present as a doublet, a doublet of doublets, and another doublet.

### Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern. The electron ionization (EI) mass spectrum would be characterized by:

- **Molecular Ion Peak ( $M^+$ ):** A complex cluster of peaks around  $m/z$  232, 234, and 236. This characteristic pattern is due to the natural isotopic abundance of bromine ( $^{79}\text{Br} \approx 50.7\%$ ,  $^{81}\text{Br} \approx 49.3\%$ ) and chlorine ( $^{35}\text{Cl} \approx 75.8\%$ ,  $^{37}\text{Cl} \approx 24.2\%$ ), providing a definitive signature for the presence of one Br and one Cl atom. The most abundant peak in this cluster would be for the  $\text{C}_8\text{H}_6^{79}\text{Br}^{35}\text{ClO}$  isotope.
- **Key Fragment Ion:** A prominent peak at  $m/z$  43, corresponding to the acetyl cation ( $[\text{CH}_3\text{CO}]^+$ ), is a classic fragmentation pattern for acetophenones.

## Experimental Protocol: Vacuum Distillation for Purification

Given that the most reliable thermal property is its boiling point at reduced pressure, vacuum distillation is the primary method for the purification of **1-(2-Bromo-5-chlorophenyl)ethanone**. This self-validating protocol ensures the removal of non-volatile impurities and lower-boiling contaminants.

Objective: To purify **1-(2-Bromo-5-chlorophenyl)ethanone** by vacuum distillation.

Materials:

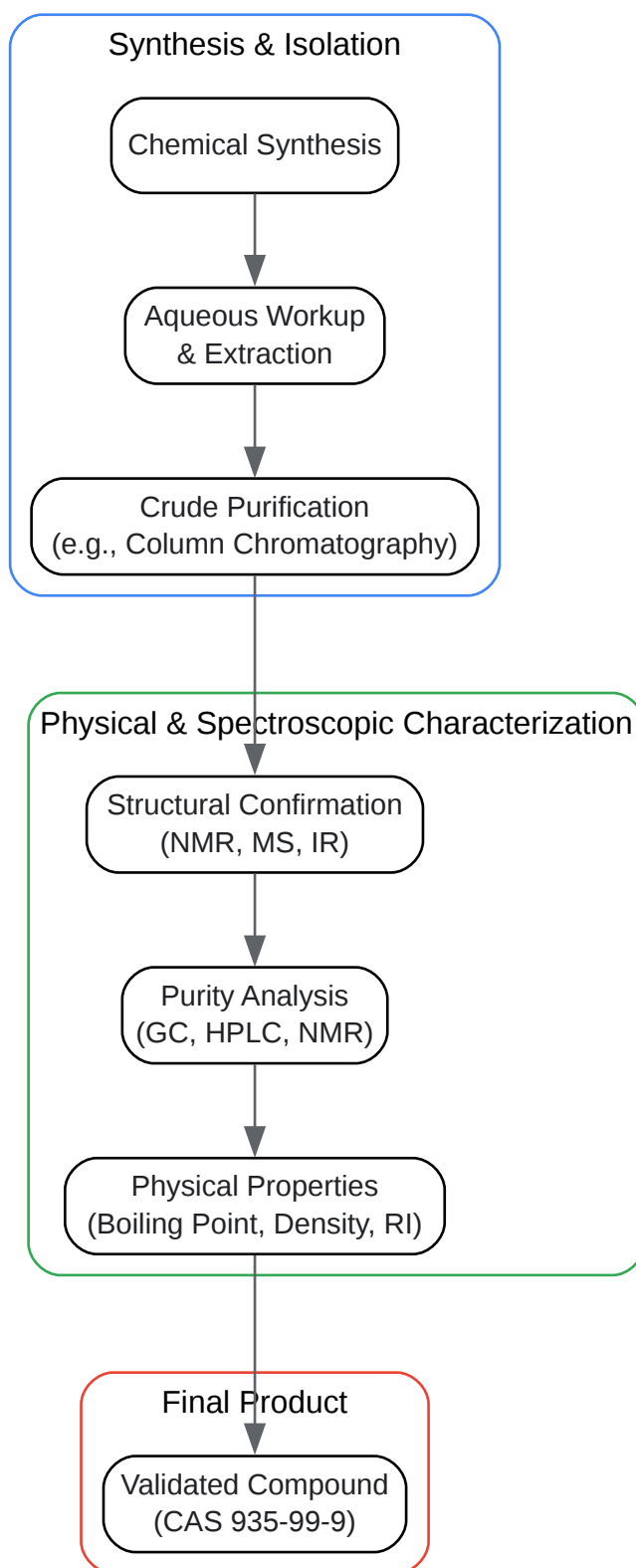
- Crude **1-(2-Bromo-5-chlorophenyl)ethanone**
- Round-bottom flask (distilling flask)
- Short-path distillation head with condenser and collection flask(s)
- Thermometer and adapter
- Heating mantle with stirrer
- Vacuum pump with trap and pressure gauge (manometer)
- Boiling chips or magnetic stir bar

Procedure:

- **System Setup:** Assemble the distillation apparatus. Ensure all glass joints are clean, properly greased, and sealed to maintain a high vacuum.
- **Charge the Flask:** Charge the distilling flask with the crude material and a few boiling chips (or a stir bar). Do not fill the flask more than two-thirds full.
- **Apply Vacuum:** Connect the vacuum pump and slowly evacuate the system. Monitor the pressure using the manometer until a stable vacuum of ~15 mmHg is achieved.
- **Initiate Heating:** Begin gently heating the distilling flask using the heating mantle while stirring.
- **Monitor Distillation:** Observe the temperature at the distillation head. The temperature should rise as the vapor of the compound reaches the thermometer.
- **Collect Fractions:** Collect a small forerun fraction, which may contain volatile impurities. Once the temperature stabilizes at the expected boiling point (155-156 °C at 15 mmHg), switch to a clean collection flask to collect the main product fraction.
- **Completion:** Stop the distillation when only a small amount of residue remains or when the temperature begins to fluctuate, indicating the end of the product fraction.
- **System Shutdown:** Turn off the heater and allow the system to cool completely before slowly releasing the vacuum. Releasing the vacuum on a hot system can cause an explosion.
- **Validation:** The purity of the collected fraction should be validated by spectroscopic methods (NMR, IR) and/or gas chromatography (GC).

## Visualization of the Characterization Workflow

The process of characterizing a synthesized chemical like **1-(2-Bromo-5-chlorophenyl)ethanone** follows a logical workflow to confirm its identity and purity.



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Caption: Workflow for Synthesis and Physical Characterization.



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## References

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